molecular formula C23H23ClN2O3S B4233825 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide

4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide

Cat. No. B4233825
M. Wt: 443.0 g/mol
InChI Key: UKMGEDUIABVWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide, also known as CDDP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which is involved in several cellular processes, including protein folding, cell signaling, and DNA repair.

Mechanism of Action

4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide binds to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This leads to the degradation of several client proteins that are dependent on Hsp90 for proper folding and stability. The inhibition of Hsp90 by 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide also leads to the activation of several signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Hsp90, which makes it a valuable tool for studying the role of this protein in various cellular processes. 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of Hsp90. Another area of interest is the identification of new client proteins of Hsp90 that are involved in disease processes. In addition, there is a need for more research on the mechanism of action of 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide and its effects on various cellular processes. Finally, there is a need for more research on the potential therapeutic applications of 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide in the treatment of cancer and other diseases.

Scientific Research Applications

4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has been extensively used in scientific research as a tool to study the role of Hsp90 in various cellular processes. It has been shown to inhibit the growth of cancer cells by targeting Hsp90, which is overexpressed in many types of cancer. 4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide has also been used to study the role of Hsp90 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-chloro-3-[(3,5-dimethylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-15-11-16(2)13-20(12-15)26-30(28,29)22-14-19(9-10-21(22)24)23(27)25-17(3)18-7-5-4-6-8-18/h4-14,17,26H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMGEDUIABVWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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